N,N-dibenzyl-3,4,5-trimethoxybenzamide
Description
N,N-Dibenzyl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic core and two benzyl groups attached to the amide nitrogen. The trimethoxybenzoyl scaffold is critical for bioactivity, as it facilitates interactions with enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE) .
Properties
Molecular Formula |
C24H25NO4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N,N-dibenzyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H25NO4/c1-27-21-14-20(15-22(28-2)23(21)29-3)24(26)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 |
InChI Key |
KFXDZFRQLCWQFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of N,N-dibenzyl-3,4,5-trimethoxybenzamide involves benzyl protection, followed by methylation and benzamide formation.
Reaction Conditions: Specific conditions may vary, but typical steps include benzyl bromide or benzyl chloride treatment with 3,4,5-trimethoxybenzaldehyde, followed by reduction and amidation.
Industrial Production: Information on industrial-scale production methods is limited due to its rarity.
Chemical Reactions Analysis
Reactivity: N,N-dibenzyl-3,4,5-trimethoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antitumor, antimicrobial).
Medicine: Limited studies, but its unique structure may inspire drug design.
Industry: Rarely used industrially due to its scarcity.
Mechanism of Action
- The exact mechanism of action remains unclear due to limited research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Antiparasitic Activity
Key Compounds :
- N-Isobutyl-3,4,5-trimethoxybenzamide (Compound 17): Exhibits potent trypanocidal activity against Trypanosoma cruzi (IC50 = 2.21 µM) with high selectivity (SI = 298.64). Branched alkyl chains enhance potency compared to linear chains (e.g., N-butyl derivative IC50 = 6.21 µM) .
- N-Cyclohexyl-3,4,5-trimethoxybenzamide (Compound 15) : Moderate activity (IC50 = 8.14 µM), likely due to steric hindrance from the cyclohexyl group reducing target engagement .
- N-4-Hydroxybenzyl-3,4,5-trimethoxybenzamide (Compound 20) : Lower activity (IC50 = 8.95 µM), suggesting polar substituents may reduce membrane permeability .
Mechanistic Insights :
Neurological Activity
Key Compounds :
- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives : Exhibit acetylcholinesterase (AChE) inhibition (IC50 = 4.0–16.5 µM) and memory-enhancing effects. The 4-hydroxyphenyl group enhances hydrogen bonding with AChE’s catalytic triad (e.g., HIS447) .
- N-Benzyl-3,4,5-trimethoxybenzamide (Compound 17) : Structural data (SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CC=C2) indicate a planar aromatic system, favoring π-π stacking with aromatic residues in AChE .
Structural Trends :
Anticancer and Antimicrobial Activity
Key Compounds :
- N-Biphenyl-4-yl-3,4,5-trimethoxybenzamide (Compound 19D) : Shows high cytotoxicity via hydrophobic interactions with kinase domains (e.g., Glu-875), absent in less active analogs like 17D .
- Cytosporone E derivatives : Synthesized from N,N-diethyl-3,4,5-trimethoxybenzamide, these compounds exhibit weak antibacterial activity, highlighting the need for optimized side chains .
Activity Drivers :
Physicochemical Properties
<sup>a</sup> Predicted using PubChem data . <sup>b</sup> TMB = trimethoxybenzamide.
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